molecular formula C8H3Cl2F5 B2378134 1,3-Dichloro-5-(pentafluoroethyl)benzene CAS No. 1955524-45-4

1,3-Dichloro-5-(pentafluoroethyl)benzene

Cat. No. B2378134
CAS RN: 1955524-45-4
M. Wt: 265
InChI Key: MEWSAEJDCOGIPP-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(pentafluoroethyl)benzene is a chlorinated fluorocarbon and an aromatic compound. It has a molecular formula of C8H3Cl2F5 and a molecular weight of 265.01 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms and a pentafluoroethyl group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the search results. As an aromatic compound, it might undergo electrophilic aromatic substitution reactions similar to other benzene derivatives .

Scientific Research Applications

Synthesis of Fluorinated Polymers

A study by Fitch et al. (2003) on the synthesis and characterization of new fluorine-containing polyethers highlights the use of highly fluorinated monomers for creating soluble, hydrophobic, low dielectric polyethers. These polymers exhibit moderate thermal stability and are of interest due to their unique electrical properties, which are valuable in electronic applications (Fitch et al., 2003).

Organic Synthesis and Reactivity

Research on the synthesis of 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane by Obaleye and Sams (1984) presents a new class of organic polyvalent chlorine compounds. This work delves into the challenges of purifying closely related compounds and offers insights into the reactivity and potential applications of fluorinated organic compounds in synthesis (Obaleye & Sams, 1984).

Nucleophilic Aromatic Substitution

Ajenjo et al. (2016) explored the synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, presenting a method to obtain novel (pentafluorosulfanyl)benzenes. This study underscores the versatility of fluorinated compounds in organic synthesis, enabling the creation of molecules with potential applications in pharmaceuticals and agrochemicals (Ajenjo et al., 2016).

Supramolecular Chemistry and Molecular Recognition

Research on the conformational control of benzyl-o-carboranylbenzene derivatives by Songkram et al. (2010) illustrates the use of 1,3,5-substituted benzene platforms in supramolecular chemistry. This study demonstrates the solvent-dependent conformational changes and the encapsulation of molecules, highlighting the role of fluorinated compounds in designing molecular containers and recognition systems (Songkram et al., 2010).

properties

IUPAC Name

1,3-dichloro-5-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5/c9-5-1-4(2-6(10)3-5)7(11,12)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWSAEJDCOGIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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